molecular formula C11H10F3NO B15325993 6-(3,4,5-Trifluorophenyl)piperidin-2-one

6-(3,4,5-Trifluorophenyl)piperidin-2-one

Katalognummer: B15325993
Molekulargewicht: 229.20 g/mol
InChI-Schlüssel: JEOAQVWEZRVXFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3,4,5-Trifluorophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom The trifluorophenyl group attached to the piperidinone ring enhances the compound’s chemical stability and biological activity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4,5-Trifluorophenyl)piperidin-2-one typically involves the reaction of 3,4,5-trifluoroaniline with a suitable piperidinone precursor. One common method includes the cyclization of 3,4,5-trifluoroaniline with a ketone or aldehyde under acidic or basic conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

6-(3,4,5-Trifluorophenyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-(3,4,5-Trifluorophenyl)piperidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 6-(3,4,5-Trifluorophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s ability to bind to target proteins, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Amino-3-(3,4,5-trifluorophenyl)piperidin-2-one
  • 4-(3,4,5-Trifluorophenyl)piperidin-2-one
  • 5-(3,4,5-Trifluorophenyl)piperidin-2-one

Uniqueness

6-(3,4,5-Trifluorophenyl)piperidin-2-one is unique due to its specific substitution pattern on the piperidinone ring, which imparts distinct chemical and biological properties. The trifluorophenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .

Eigenschaften

Molekularformel

C11H10F3NO

Molekulargewicht

229.20 g/mol

IUPAC-Name

6-(3,4,5-trifluorophenyl)piperidin-2-one

InChI

InChI=1S/C11H10F3NO/c12-7-4-6(5-8(13)11(7)14)9-2-1-3-10(16)15-9/h4-5,9H,1-3H2,(H,15,16)

InChI-Schlüssel

JEOAQVWEZRVXFR-UHFFFAOYSA-N

Kanonische SMILES

C1CC(NC(=O)C1)C2=CC(=C(C(=C2)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.